molecular formula C18H16BrNO4 B12459728 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12459728
M. Wt: 390.2 g/mol
InChI Key: QIVLQMZWKQYAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a bromobenzyl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a cyclization reaction with pyrrolidine-3-carboxylic acid under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular receptors and enzymes involved in disease processes .

Comparison with Similar Compounds

1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H16BrNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23)

InChI Key

QIVLQMZWKQYAES-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)O

solubility

>58.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.